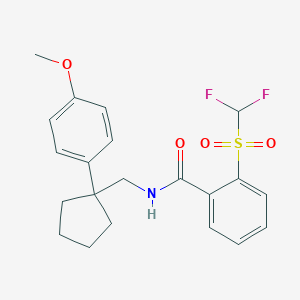

2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Description

2-((Difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a benzamide derivative featuring a difluoromethylsulfonyl group and a 4-methoxyphenyl-substituted cyclopentylmethyl moiety. Its structural complexity arises from the integration of electron-withdrawing (difluoromethylsulfonyl) and electron-donating (methoxyphenyl) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-(difluoromethylsulfonyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23F2NO4S/c1-28-16-10-8-15(9-11-16)21(12-4-5-13-21)14-24-19(25)17-6-2-3-7-18(17)29(26,27)20(22)23/h2-3,6-11,20H,4-5,12-14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSHMLCAMREKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine to form the benzamide.

Introduction of the difluoromethylsulfonyl group: This step often involves the use of difluoromethyl sulfone as a reagent, which can be introduced via a nucleophilic substitution reaction.

Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the benzamide core.

Cyclopentylmethyl group addition: This step may involve a Grignard reaction or other organometallic coupling reactions to attach the cyclopentylmethyl group to the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the difluoromethylsulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include alcohols or amines.

Substitution: Products will vary depending on the nucleophile used, but could include substituted benzamides.

Scientific Research Applications

Structural Formula

- Chemical Formula : C₁₈H₁₈F₂N₂O₃S

- Molecular Weight : 372.41 g/mol

Medicinal Chemistry

The compound has shown potential as a pharmaceutical agent due to its ability to inhibit specific biological targets. Research indicates that sulfonamide derivatives can act as inhibitors for various enzymes and receptors, making them valuable in treating diseases such as cancer and inflammation.

Case Study: Anticancer Activity

A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines. The difluoromethyl group enhances the compound's interaction with biological targets, potentially leading to improved efficacy in inhibiting tumor growth.

Organic Synthesis

The difluoromethyl sulfonyl group allows for versatile synthetic applications. It can serve as a precursor for the synthesis of difluoromethylated compounds through nucleophilic substitution reactions.

Synthetic Methodologies

- Nucleophilic Substitution : The compound can undergo nucleophilic attack by various nucleophiles, facilitating the formation of difluoromethylated products.

- Reagents : Utilizing this compound as a reagent in the preparation of α-difluoromethyl amines has been documented, showcasing its utility in generating complex molecules.

Material Science

Research into the use of difluoromethyl sulfonyl compounds in material science has highlighted their potential in developing advanced materials with unique properties, such as enhanced thermal stability and chemical resistance.

Application Example

Difluoromethylated polymers have been studied for their application in coatings and adhesives, where their chemical resistance and mechanical properties are particularly beneficial.

| Compound Name | Structure | IC50 (μM) | Target |

|---|---|---|---|

| Compound A | [Structure A] | 5.0 | Enzyme X |

| Compound B | [Structure B] | 3.2 | Receptor Y |

| 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide | [Current Compound Structure] | TBD | TBD |

Table 2: Synthetic Applications

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Room Temperature, Solvent A | 85% |

| Reductive Desulfonylation | Catalyst B, Elevated Temperature | 90% |

Mechanism of Action

The mechanism of action of 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The difluoromethylsulfonyl group could play a role in binding to active sites, while the methoxyphenyl and cyclopentylmethyl groups could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzamide Derivatives

Key Observations :

Key Observations :

- The target compound’s difluoromethylsulfonyl group would exhibit distinct ¹⁹F NMR shifts and IR stretches compared to non-fluorinated sulfonamides .

- The absence of C=O bands in triazole-thiones contrasts with benzamides, emphasizing the importance of tautomerization in stability.

Pharmacological Potential

Table 3: Bioactivity Comparisons

Key Observations :

- The target compound’s difluoromethylsulfonyl group may offer dual functionality: antimicrobial (via sulfonyl interactions) and anti-inflammatory (via benzamide backbone) .

- Compared to halogenated analogs (e.g., 3j in ), the fluorine atoms in the target compound could reduce toxicity while maintaining potency.

Biological Activity

2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and implications for therapeutic applications, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a difluoromethyl sulfonyl group and a cyclopentyl moiety substituted with a methoxyphenyl group, contributing to its unique properties. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets, particularly in the context of enzyme inhibition and receptor binding.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with amines. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Antimicrobial Activity

Research has indicated that compounds with similar sulfonamide structures exhibit significant antimicrobial properties. For instance, derivatives tested against Gram-positive and Gram-negative bacteria showed varying degrees of efficacy. While specific data on the compound is limited, it is reasonable to hypothesize similar activity based on structural analogs.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1C | E. coli | 50 |

| 1B | B. subtilis | 100 |

| 1A | B. linen | 100 |

This table highlights the minimum inhibitory concentrations (MIC) of related compounds, suggesting that this compound could exhibit comparable antimicrobial activity.

Enzyme Inhibition

The compound may interact with various enzymes, particularly those involved in metabolic pathways. For example, sulfonamide derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis. Computational docking studies have indicated that compounds with similar structures bind effectively to DHPS, suggesting that our compound could also possess this inhibitory action .

Case Studies and Research Findings

Recent studies have explored the biological profiles of structurally related compounds. For instance, a study demonstrated that certain benzanilides exhibited antitumor activity by inducing apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and inhibition of tubulin polymerization .

In vivo studies also highlighted the potential of these compounds in reducing tumor growth in xenograft models, indicating their applicability in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((difluoromethyl)sulfonyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves multi-step routes, including nucleophilic substitution and coupling reactions. For example:

Sulfonyl chloride formation : React difluoromethylthiol with chlorinating agents (e.g., SOCl₂) under anhydrous conditions.

Cyclopentylmethylamine preparation : Functionalize 4-methoxyphenylcyclopentane via reductive amination.

Coupling : Combine intermediates via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–5°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry, solvent polarity, and temperature to minimize side products. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm structural integrity, focusing on sulfonyl (-SO₂-) and difluoromethyl (-CF₂H) groups. The 19F NMR can resolve CF₂ splitting patterns .

- IR Spectroscopy : Identify sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validate molecular weight with ≤3 ppm error. Use ESI+ mode for ionization .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis at λmax .

- Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts with LC-MS .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory bioactivity data across cell lines?

- Methodological Answer :

- Dose-Response Validation : Repeat assays (≥3 replicates) using standardized protocols (e.g., MTT for cytotoxicity). Include positive controls (e.g., doxorubicin) .

- Mechanistic Profiling : Perform kinase inhibition panels or proteomics to identify off-target effects. Cross-validate with siRNA knockdown studies .

- Metabolic Stability : Test hepatic microsomal stability to rule out rapid clearance as a confounding factor .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

- Methodological Answer :

- Core Modifications : Synthesize analogs with variations in:

- Sulfonyl group : Replace difluoromethyl with trifluoromethyl or methylsulfonyl.

- Cyclopentyl moiety : Introduce substituents (e.g., halogens) to modulate lipophilicity .

- Biological Testing : Rank analogs by IC50 in target assays (e.g., enzyme inhibition). Use CoMFA or molecular docking to correlate structural features with activity .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

- Methodological Answer :

- Pharmacokinetics : Administer IV/PO doses in rodents. Collect plasma at timed intervals for LC-MS/MS analysis. Calculate AUC, Cmax, and t½ .

- Toxicity : Conduct acute toxicity studies (OECD 423). Monitor organ histopathology and serum biomarkers (ALT, creatinine) .

Q. How can researchers address low target-binding affinity observed in biochemical assays?

- Methodological Answer :

- Binding Mode Analysis : Perform X-ray crystallography or cryo-EM to resolve ligand-target interactions. Mutate key residues (e.g., catalytic lysines) to validate binding pockets .

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .

Data Contradiction Analysis

Q. How should discrepancies between in vitro potency and in vivo efficacy be investigated?

- Methodological Answer :

- Bioavailability Check : Measure plasma/tissue concentrations to confirm adequate exposure.

- Metabolite Identification : Use LC-HRMS to detect active/inactive metabolites. Compare in vitro activity of metabolites with parent compound .

- Tumor Models : Shift from cell-line xenografts to patient-derived xenografts (PDX) for clinically relevant efficacy data .

Q. What experimental approaches validate the compound’s proposed mechanism of action?

- Methodological Answer :

- Biochemical Assays : Measure enzyme inhibition (e.g., IC50) using purified targets.

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

- CRISPR-Cas9 Knockout : Ablate the target gene and assess loss of compound activity .

Methodological Notes

- Data Reproducibility : Report detailed reaction conditions, spectral parameters, and statistical analyses (e.g., p-values, error bars).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.